(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione
Overview
Description
(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a complex aromatic moiety containing methoxy and methylbenzyl groups. The carbonothioyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione can be achieved through a multi-step process:
Formation of the aromatic moiety: The initial step involves the synthesis of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This can be achieved by reacting 3-methoxy-4-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the piperazine derivative: The next step involves the reaction of the synthesized aromatic aldehyde with 1-ethylpiperazine in the presence of a reducing agent such as sodium borohydride to form the corresponding alcohol.
Introduction of the carbonothioyl group: The final step involves the reaction of the alcohol with carbon disulfide and a base such as sodium hydroxide to introduce the carbonothioyl group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione can undergo various chemical reactions, including:
Oxidation: The methoxy and methylbenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonothioyl group can be reduced to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione involves its interaction with specific molecular targets. The aromatic moiety and piperazine ring allow it to bind to receptors or enzymes, potentially inhibiting or activating their function. The carbonothioyl group may also play a role in modulating its activity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonyl)piperazine: Similar structure but with a carbonyl group instead of a carbonothioyl group.
1-ethyl-4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbamoyl)piperazine: Similar structure but with a carbamoyl group instead of a carbonothioyl group.
Uniqueness
(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione is unique due to the presence of the carbonothioyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-4-23-11-13-24(14-12-23)22(27)19-9-10-20(21(15-19)25-3)26-16-18-7-5-17(2)6-8-18/h5-10,15H,4,11-14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMJFSRAWHGDGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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